

Comparative Analysis of MB-07803's Pharmacokinetic Profile

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Compound of Interest

Compound Name: MB-07803

Cat. No.: B1676234

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Introduction

MB-07803 is a second-generation, orally bioavailable small molecule inhibitor of fructose-1,6-bisphosphatase (FBPase), a key enzyme in the gluconeogenesis pathway. Developed by Metabasis Therapeutics, it represents a potential therapeutic agent for type 2 diabetes by directly targeting hepatic glucose production. This guide provides a comparative analysis of the pharmacokinetic profile of **MB-07803**, positioned against its predecessor, CS-917, and other established anti-diabetic agents, metformin and sitagliptin. While specific quantitative pharmacokinetic data for **MB-07803** and CS-917 are not publicly available in detail, this guide synthesizes information from clinical trial announcements and related publications to offer a qualitative and comparative overview.

Data Presentation

As detailed quantitative pharmacokinetic parameters for **MB-07803** and its direct predecessor CS-917 have not been disclosed in publicly accessible literature, a direct numerical comparison is not possible at this time. However, press releases and publications have consistently referred to **MB-07803** as having an "improved pharmacokinetic profile" compared to CS-917. This suggests potential enhancements in areas such as oral bioavailability, half-life, and metabolic stability.

For the purpose of providing a broader context within the landscape of type 2 diabetes therapies, the following table summarizes the publicly available pharmacokinetic parameters for two widely used oral anti-diabetic drugs: metformin and sitagliptin.

Parameter	Metformin	Sitagliptin
Bioavailability	50-60%	~87%
Time to Peak (Tmax)	2.5 hours	1-4 hours
Half-life ($t_{1/2}$)	~6.2 hours (in plasma)	~12.4 hours
Metabolism	Not metabolized	Minimally metabolized
Excretion	Primarily as unchanged drug in urine	Primarily as unchanged drug in urine

Experimental Protocols

The clinical evaluation of **MB-07803** involved standard methodologies for assessing the safety, tolerability, and efficacy of new anti-diabetic agents. Key experimental designs included:

Phase I Clinical Trials

Phase I studies for **MB-07803** were initiated to evaluate the safety, tolerability, and pharmacokinetics of the compound in healthy volunteers. These were designed as single ascending dose (SAD) and multiple ascending dose (MAD) studies.

- Single Ascending Dose (SAD) Protocol:
 - A cohort of healthy volunteers receives a single oral dose of **MB-07803** or a placebo.
 - Blood and urine samples are collected at predefined intervals over a specified period (e.g., 24-72 hours) to determine pharmacokinetic parameters such as AUC, Cmax, Tmax, and half-life.
 - Safety and tolerability are monitored through physical examinations, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

- Following a safety review of the data, the next cohort receives a higher dose, and the process is repeated until the maximum tolerated dose (MTD) is determined.
- Multiple Ascending Dose (MAD) Protocol:
 - Cohorts of healthy volunteers receive multiple oral doses of **MB-07803** or a placebo over a set period (e.g., 7-14 days).
 - Pharmacokinetic profiles are assessed at steady-state to understand drug accumulation and elimination with repeated dosing.
 - Safety and tolerability are monitored throughout the dosing period.

Phase IIa Clinical Trial

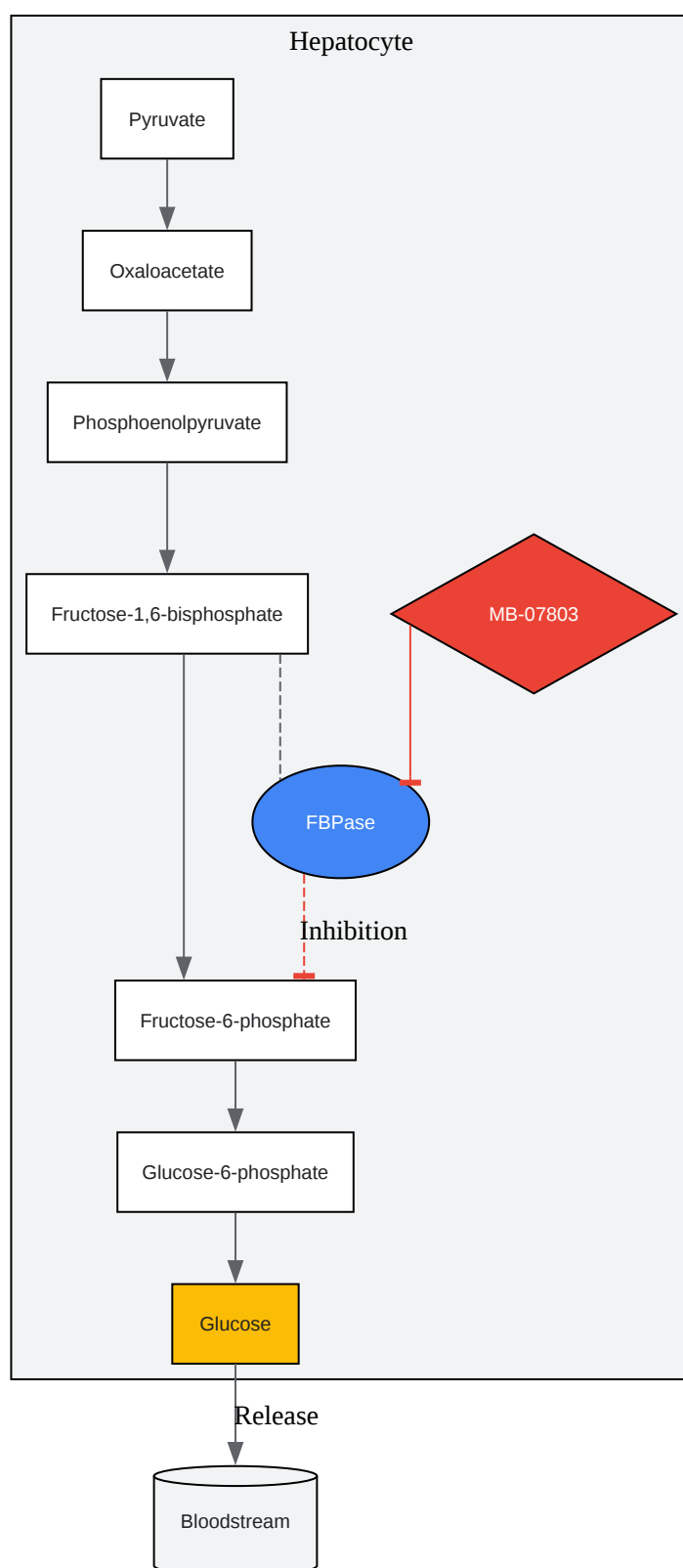
A Phase IIa "proof-of-concept" study was conducted to assess the efficacy and safety of **MB-07803** in patients with type 2 diabetes.

- Study Design: A randomized, double-blind, placebo-controlled trial.
- Patient Population: Patients with type 2 diabetes.
- Intervention: Patients received a once-daily oral dose of **MB-07803** or a placebo for a specified duration (e.g., 28 days).
- Primary Endpoint: The primary efficacy endpoint was typically the change in fasting plasma glucose (FPG) from baseline.
- Pharmacokinetic Sampling: While the primary focus was on efficacy, sparse pharmacokinetic sampling was likely included to correlate drug exposure with pharmacodynamic effects.

Mandatory Visualization

Signaling Pathway of MB-07803

MB-07803 acts by inhibiting Fructose-1,6-bisphosphatase (FBPase), a rate-limiting enzyme in the gluconeogenesis pathway in the liver. By inhibiting this enzyme, **MB-07803** reduces the production of glucose from non-carbohydrate precursors.

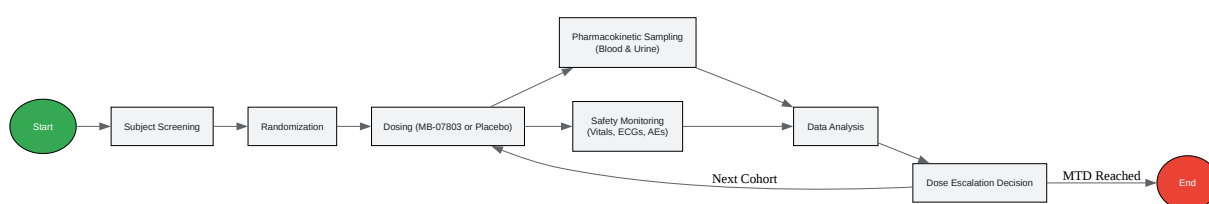


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Caption: Gluconeogenesis pathway and the inhibitory action of **MB-07803**.

Experimental Workflow for a Phase I Single Ascending Dose Study

The following diagram illustrates a typical workflow for a Phase I clinical trial designed to assess the safety and pharmacokinetics of a new investigational drug like **MB-07803**.



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Caption: Workflow of a Phase I Single Ascending Dose clinical trial.

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